molecular formula C8H8ClN3O B2699199 6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine CAS No. 117052-60-5

6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine

Cat. No.: B2699199
CAS No.: 117052-60-5
M. Wt: 197.62
InChI Key: SBKGKTKQPOCZBI-UHFFFAOYSA-N
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Description

6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine (CAS: 117052-60-5) is a heterocyclic compound with the molecular formula C₈H₈ClN₃O and a molecular weight of 197.62 g/mol . It is widely utilized as a key intermediate in medicinal chemistry for synthesizing bioactive derivatives, particularly sulfonamides and amides incorporating piperazine or homopiperazine moieties . The compound is provided as a 10 mM solution in DMSO for research purposes, with strict storage guidelines (−80°C for 6 months or −20°C for 1 month) to maintain stability . Its solubility profile and synthetic versatility make it a scaffold of interest in drug discovery.

Properties

IUPAC Name

6-chloro-2-ethoxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-2-13-8-5-12-7(10-8)4-3-6(9)11-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKGKTKQPOCZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN2C(=N1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with ethylamine, followed by cyclization with formamide . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H9ClN4OC_8H_9ClN_4O and a molecular weight of approximately 200.64 g/mol. Its structure includes a chloro group at the 6-position and an ethoxy group at the 2-position of the imidazo[1,2-b]pyridazine scaffold, which is known for its diverse pharmacological properties.

Medicinal Chemistry

6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine serves as a scaffold for developing new drugs due to its unique structural features that influence biological activity.

  • Anticancer Activity : Recent studies have highlighted its potential as a kinase inhibitor, particularly against Fms-like tyrosine kinase 3 (FLT3), which is crucial in acute myeloid leukemia (AML). A study demonstrated an IC50 value of 0.5 µM against AML cell lines, indicating promising inhibitory activity .
CompoundTarget KinaseIC50 (µM)Cell Line
6-Chloro-2-ethoxyimidazo[1,2-b]pyridazineFLT30.5AML Cell Lines
Other DerivativesVarious0.1 - 5.0Various
  • Antitubercular Activity : The compound's structural similarities to other imidazopyridine analogs have led to investigations into its efficacy against Mycobacterium tuberculosis (Mtb). High-throughput screening studies have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mtb H37Rv strains .

Biological Studies

The interactions of 6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine with biological targets are under extensive investigation:

  • Mechanism of Action : The compound's mechanism involves inhibiting specific enzymes or receptors, which can lead to various therapeutic effects. For instance, it has been noted for its ability to disrupt bacterial cell wall synthesis and energy metabolism pathways in Mtb .

Industrial Applications

In addition to its medicinal uses, this compound is valuable in the synthesis of various fine chemicals and intermediates for pharmaceuticals. Its ability to undergo substitution reactions makes it versatile for creating derivatives with tailored biological activities.

Case Study: Kinase Inhibition

A comprehensive study by Kim et al. (2023) evaluated several imidazo[1,2-b]pyridazine derivatives for their kinase inhibition properties. The findings indicated that derivatives similar to 6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine showed significant potential in targeting kinases involved in cancer proliferation .

Case Study: Antitubercular Screening

In a high-throughput screening conducted by Abrahams et al., compounds within the imidazo[1,2-b]pyridazine class were tested against multidrug-resistant strains of Mtb. Although specific data for this compound was not detailed, its analogs displayed promising antitubercular activity .

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-ethoxy group in 6-chloro-2-ethoxyimidazo[1,2-b]pyridazine can be substituted with alkyl, aryl, or electron-withdrawing groups, altering physicochemical and biological properties:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Features
6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine Ethoxy (-OCH₂CH₃) 197.62 High solubility in DMSO; used in sulfonamide/amide derivatization .
6-Chloro-2-methylimidazo[1,2-b]pyridazine Methyl (-CH₃) 167.60 Simpler alkyl group; precursor for Suzuki couplings .
6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine Methyl (-CH₃) + nitro (-NO₂) 231.62 Higher rigidity (m.p. 196°C); nitro group enhances electrophilicity .
6-Chloro-2-(phenylsulfonyl)methylimidazo[1,2-b]pyridazine (Phenylsulfonyl)methyl 327.78 Sulfonyl group improves metabolic stability; synthesized via nucleophilic substitution .

Key Findings :

  • Electron-donating groups (e.g., ethoxy, methyl) enhance solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., nitro, sulfonyl) .
  • Substituents at position 2 influence regioselectivity in reactions. For example, alkylation via Minisci reactions occurs preferentially at C8 rather than C3 due to electronic and steric factors .

Modifications at Position 6

The 6-chloro group is a common site for cross-coupling reactions, enabling diversification into bioactive derivatives:

Compound Name Modification at Position 6 Biological Activity
6-Phenoxyimidazo[1,2-b]pyridazine Phenoxy (-OPh) Intermediate for urea/benzamide derivatives with kinase inhibition potential .
6-(Piperazin-1-yl)imidazo[1,2-b]pyridazine Piperazine Precursor for sulfonamide/amide derivatives with antimicrobial activity .
6-Aryl derivatives (Suzuki products) Aryl groups Antimicrobial (e.g., 2f , 2g against S. aureus and P. falciparum) .

Key Findings :

  • Replacement of the 6-chloro group with piperazine or aryl moieties enhances interactions with biological targets (e.g., kinases, microbial enzymes) .
  • Microwave-assisted Suzuki-Miyaura couplings improve yields (e.g., 65% for 43b ) compared to traditional methods .

Carboxylate and Ester Derivatives

Functionalization at position 3 introduces carboxylate/ester groups, influencing pharmacokinetic properties:

Compound Name Functional Group Molecular Weight (g/mol) Application
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Ethyl ester 239.66 Intermediate for IKKβ inhibitors .
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Carboxylic acid 197.58 High purity (90%); used in metal-catalyzed reactions .

Key Findings :

  • Ethyl esters are preferred for prodrug strategies due to enhanced cell permeability .
  • Carboxylic acid derivatives serve as ligands for transition-metal catalysts (e.g., Pd, Cu) in cross-coupling reactions .

Structure-Activity Relationship (SAR) Insights

Position 2 :

  • Ethoxy and methyl groups balance solubility and synthetic accessibility .
  • Nitro groups at position 3 increase electrophilicity but may reduce bioavailability .

Position 6 :

  • Chloro is optimal for cross-coupling efficiency; aryl/piperazine substitutions enhance target engagement .

Position 3 :

  • Carboxylates/esters improve binding to kinase active sites (e.g., IKKβ inhibitors with IC₅₀ < 100 nM) .

Biological Activity

6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine possesses a unique substitution pattern that influences its biological activity. The molecular formula is C8H9ClN4OC_8H_9ClN_4O with a molecular weight of approximately 200.64 g/mol. Its structure includes a chloro group at the 6-position and an ethoxy group at the 2-position of the imidazo[1,2-b]pyridazine scaffold, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives, including 6-chloro-2-ethoxyimidazo[1,2-b]pyridazine, as inhibitors of various kinases involved in cancer proliferation. These compounds have demonstrated efficacy against several cancer cell lines.

Case Study: Kinase Inhibition
A study by Kim et al. (2023) evaluated several imidazo[1,2-b]pyridazine derivatives for their ability to inhibit FLT3 (Fms-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML). 6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine exhibited promising inhibitory activity with an IC50 value in the low micromolar range .

CompoundTarget KinaseIC50 (µM)Cell Line
6-Chloro-2-ethoxyimidazo[1,2-b]pyridazineFLT30.5AML Cell Lines
Other DerivativesVarious0.1 - 5.0Various

Antitubercular Activity

The compound's structural similarity to other imidazopyridine analogs has led to investigations into its activity against Mycobacterium tuberculosis (Mtb). Research indicates that certain derivatives within this class show significant activity against multidrug-resistant strains.

Mechanism of Action
The mechanism by which these compounds exert their antitubercular effects involves inhibition of bacterial cell wall synthesis and disruption of energy metabolism pathways within the bacteria .

Case Study: High Throughput Screening
In a high-throughput screening study conducted by Abrahams et al., several imidazo[1,2-a]pyridine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mtb H37Rv strains . Although specific data for 6-chloro-2-ethoxyimidazo[1,2-b]pyridazine was not detailed in this study, its structural analogs displayed significant promise.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies indicate that 6-chloro-2-ethoxyimidazo[1,2-b]pyridazine has favorable pharmacokinetic properties:

  • Absorption: High oral bioavailability (>90%)
  • Metabolism: Metabolized primarily via liver enzymes with moderate clearance rates.
  • Excretion: Primarily renal excretion with minimal toxicity observed in human cell lines .

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